molecular formula C18H18N6O2 B11016286 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11016286
M. Wt: 350.4 g/mol
InChI Key: KAFDCPYSRKNBFE-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound featuring a pyrazole core linked to a 1,2,4-oxadiazole scaffold substituted with an indole moiety. This hybrid structure combines pharmacologically relevant motifs:

  • Pyrazole: Known for its role in modulating kinase inhibition and anti-inflammatory activity .
  • 1,2,4-Oxadiazole: Imparts metabolic stability and hydrogen-bonding capacity, often exploited in drug design .
  • Indole: Enhances binding affinity to serotonin receptors and other biological targets .

The compound’s molecular formula is C₁₉H₁₈N₆O₂, with a molecular weight of 362.39 g/mol (calculated from structural analogs in ).

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C18H18N6O2/c1-11-9-15(22-24(11)2)20-16(25)5-6-17-21-18(23-26-17)13-4-3-12-7-8-19-14(12)10-13/h3-4,7-10,19H,5-6H2,1-2H3,(H,20,22,25)

InChI Key

KAFDCPYSRKNBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The oxadiazole ring is constructed first due to its thermal stability and compatibility with subsequent reactions. Two predominant methods are documented:

Cyclization of Indole-6-Carbohydrazide with Nitriles

Indole-6-carbohydrazide undergoes cyclodehydration with a nitrile source (e.g., cyanogen bromide) in anhydrous DMF at 80–100°C for 12–16 hours. This yields 3-(1H-indol-6-yl)-1,2,4-oxadiazole-5-carboxylic acid:

Indole-6-carbohydrazide+RCNDMF, 80°C3-(1H-Indol-6-yl)-1,2,4-oxadiazole-5-carboxylic acid\text{Indole-6-carbohydrazide} + \text{RCN} \xrightarrow{\text{DMF, 80°C}} \text{3-(1H-Indol-6-yl)-1,2,4-oxadiazole-5-carboxylic acid}

Yield : 68–72% after recrystallization.

Carbodiimide-Mediated Coupling

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate cyclization between indole-6-carboxylic acid and amidoximes in dichloromethane at room temperature:

Indole-6-COOH+AmidoximeEDC, DCM3-(1H-Indol-6-yl)-1,2,4-oxadiazole\text{Indole-6-COOH} + \text{Amidoxime} \xrightarrow{\text{EDC, DCM}} \text{3-(1H-Indol-6-yl)-1,2,4-oxadiazole}

Yield : 65–70% with reduced byproduct formation.

Functionalization with Propanamide Side Chain

The oxadiazole intermediate is coupled to 3-amino-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide via two approaches:

Acyl Chloride Route

  • Activation : Treat 3-(1H-indol-6-yl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : React with 3-amino-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide in anhydrous THF using triethylamine (TEA) as a base:

Acyl chloride+AmineTEA, THFTarget compound\text{Acyl chloride} + \text{Amine} \xrightarrow{\text{TEA, THF}} \text{Target compound}

Yield : 60–65% after column chromatography (SiO₂, ethyl acetate/hexane).

Carbodiimide/HOBt-Mediated Coupling

A milder method uses EDC and hydroxybenzotriazole (HOBt) in DMF at 0–5°C to minimize racemization:

Oxadiazole-COOH+AmineEDC/HOBt, DMFProduct\text{Oxadiazole-COOH} + \text{Amine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Product}

Yield : 75–80% with >95% purity by HPLC.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

Recent patents describe a streamlined one-pot method combining oxadiazole formation and propanamide coupling:

  • React indole-6-carbohydrazide with 3-cyano-N-(1,5-dimethyl-1H-pyrazol-3-yl)propanamide in the presence of EDC and HOBt.

  • Heat at 90°C in DMF for 8 hours to induce simultaneous cyclization and coupling.

Advantages : Reduced purification steps; Yield : 70%.

Solid-Phase Synthesis

For high-throughput applications, the oxadiazole core is assembled on Wang resin, followed by on-resin acylation with the pyrazole amine. Cleavage with TFA/water yields the final compound.

Purity : 90–92%; Scale : Milligram to gram quantities.

Optimization and Challenges

Key Parameters Affecting Yield

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80–90°CMaximizes cyclization
SolventAnhydrous DMFEnhances solubility
Coupling AgentEDC/HOBtReduces side reactions
Purification MethodColumn ChromatographyPurity >95%

Common Side Reactions

  • Oxadiazole Ring Opening : Occurs under prolonged heating >100°C.

  • N-Methylation of Pyrazole : Competing reaction in the presence of excess methylating agents.

Characterization and Quality Control

The final product is validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., indole C-6, oxadiazole C-5).

  • HPLC-MS : Verifies molecular ion peak at m/z 408.4 [M+H]⁺.

  • X-ray Crystallography : Resolves regiochemistry of the oxadiazole ring.

Applications and Derivatives

While the primary focus is synthesis, the compound’s structural features suggest potential in:

  • Anticancer Agents : Analogues with similar oxadiazole-indole motifs show tubulin inhibition.

  • Antimicrobials : Oxadiazole derivatives exhibit activity against Gram-positive bacteria .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted amide or pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide. For instance, a related compound demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . These findings suggest that the compound may possess similar anticancer activity, warranting further investigation into its efficacy and mechanisms of action.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities. In a study involving derivatives of oxadiazol compounds, several exhibited promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions between this compound and various biological targets. These computational methods allow researchers to visualize how the compound binds to specific proteins associated with disease pathways. For example, docking studies have shown favorable binding affinities with targets involved in cancer and microbial resistance mechanisms .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that can yield diverse derivatives with varying biological activities. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds . These methods are crucial for ensuring that the compounds produced are suitable for biological testing.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and indole rings can significantly influence biological activity. Research has indicated that modifications can enhance potency against specific cancer types or improve selectivity towards microbial targets .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and indole moieties are known to bind to various biological targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogs from the literature, focusing on structural features, physicochemical properties, and inferred biological relevance.

Structural Analogues and Key Differences

Compound Name / ID Core Structure Differences Key Functional Groups Evidence Source
Target Compound Pyrazole + 1,2,4-oxadiazole + indole -NHCO-, oxadiazole, dimethylpyrazole N/A
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-indolone Triazinoindole core instead of oxadiazole; bromophenyl substitution Triazinoindole, bromophenyl, ketone
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Isoindole-1,3-dione substituent; phenyl groups at pyrazole and propanamide Isoindole-dione, phenyl, dimethylpyrazole
3-{3-[4-(benzyloxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}-N-(2-ethoxyphenyl)propanamide Benzyloxy-methoxyphenyl oxadiazole; ethoxyphenyl amide Benzyloxy, methoxy, ethoxy

Physicochemical and Bioactivity Insights

Metabolic Stability: The target compound’s oxadiazole ring likely enhances metabolic stability compared to the triazinoindole derivative in , which may be prone to oxidative degradation due to its fused heteroaromatic system .

Binding Interactions :

  • The indole moiety in the target compound may confer stronger interactions with tryptophan-dependent binding pockets (e.g., 5-HT receptors) compared to phenyl-substituted analogs in –3 .
  • The dimethylpyrazole group could sterically hinder off-target interactions relative to the phenyl-substituted pyrazole in .

Synthetic Complexity: The target compound’s synthesis likely involves sequential cyclization and coupling steps, contrasting with the triazinoindole derivative’s multi-step fusion reaction () .

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H22N4O3C_{18}H_{22}N_{4}O_{3} and a molecular weight of approximately 310.4 g/mol. The structural components include a pyrazole ring, an indole moiety, and an oxadiazole derivative, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets involved in disease pathways. Below are key areas of activity:

1. Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazole rings exhibit significant anticancer properties. For instance, derivatives have shown selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis. Notably, some compounds demonstrated IC50 values in the low nanomolar range (around 89 pM for hCA IX) .

2. Anti-inflammatory Effects

The pyrazole scaffold has been recognized for its anti-inflammatory properties. Research indicates that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that certain pyrazole derivatives can achieve up to 85% inhibition of these cytokines at concentrations significantly lower than traditional anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Properties

Compounds similar to this compound have shown promising results against various bacterial strains including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring has been linked to enhanced antibacterial activity .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound inhibits specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : Interaction with receptors involved in inflammatory responses enhances its therapeutic potential.

Case Studies

Several studies have investigated the biological effects of related compounds:

Case Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapy agents, highlighting the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Anti-inflammatory Activity

In a controlled in vitro experiment, a derivative similar to the target compound was tested against human monocytes stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in TNF-α production compared to untreated controls, supporting the hypothesis that pyrazole derivatives can serve as effective anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50/Effectiveness
AnticancerhCA IX inhibition89 pM
Anti-inflammatoryTNF-α and IL-6 inhibitionUp to 85%
AntimicrobialE. coli, S. aureusSignificant inhibition at low concentrations

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. Key parameters include:

  • Solvent selection : Ethanol or dimethylformamide (DMF) for solubility and reactivity .
  • Temperature control : Reflux conditions (70–100°C) to drive reactions to completion .
  • Reaction time : Extended durations (12–24 hours) for intermediates like oxadiazole formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Basic: Which spectroscopic and crystallographic methods are recommended for characterization?

  • NMR spectroscopy : 1H and 13C NMR in deuterated DMSO to confirm indole, oxadiazole, and pyrazole moieties .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve bond lengths and angles .

Advanced: How can researchers address discrepancies in observed vs. predicted biological activity data?

  • Purity validation : HPLC (>95% purity) to rule out impurities affecting activity .
  • Statistical analysis : Apply ANOVA or Bayesian models to assess experimental variability .
  • Computational validation : Re-run docking simulations (e.g., AutoDock Vina) with updated structural data to refine binding affinity predictions .

Advanced: What strategies are effective in elucidating structure-activity relationships (SAR)?

  • Substituent modification : Synthesize analogs with variations in the indole or oxadiazole groups to assess functional group contributions .
  • Biological assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR .
  • Computational docking : Map electrostatic potentials (DFT calculations) to identify critical binding interactions .

Basic: What are the key considerations for ensuring compound stability during storage and use?

  • Storage conditions : -20°C in amber vials to prevent photodegradation .
  • Solubility testing : Pre-screen in PBS, DMSO, or ethanol to avoid aggregation in biological assays .
  • Stability monitoring : Periodic HPLC checks to detect hydrolysis or oxidation .

Advanced: How can computational modeling be integrated with experimental data to predict interaction mechanisms?

  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns trajectories to identify stable binding conformations .
  • Free-energy perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthesis .
  • Data cross-validation : Compare MD results with experimental IC50 values to refine force field parameters .

Advanced: What methodologies resolve crystallographic challenges like twinning or low-resolution data?

  • Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to improve phase determination .
  • Refinement strategies : Employ SHELXL’s TWIN and BASF commands to model twinned crystals .
  • Validation tools : Check R-factors and electron density maps (e.g., Coot) to rectify model errors .

Basic: What purification techniques yield high-purity samples?

  • Column chromatography : Optimize gradients (e.g., 10–50% ethyl acetate in hexane) for separation of polar byproducts .
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline product .
  • Centrifugation : Remove insoluble impurities post-reaction via high-speed centrifugation .

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